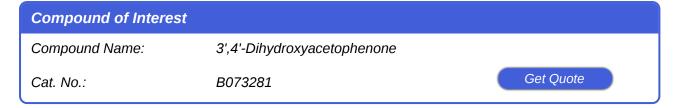


Spectroscopic Analysis of 3',4'-Dihydroxyacetophenone: A Technical Guide

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An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 3',4'-

Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering valuable insights for its identification, characterization, and application in research and development.

Mass Spectrometry (MS) Analysis

Mass spectrometry of **3',4'-Dihydroxyacetophenone** was performed using electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several key fragment ions that provide structural confirmation.

Table 1: Mass Spectrometry Data for **3',4'-Dihydroxyacetophenone**



m/z	Relative Abundance	Fragment Ion	Proposed Structure of Fragment
152	Moderate	[M] ⁺	[C ₈ H ₈ O ₃] ⁺
137	High	[M - CH ₃]+	[C7H5O3] ⁺
109	Moderate	[M - CH3 - CO] ⁺	[C ₆ H ₅ O ₂] ⁺

The mass spectrum displays the molecular ion peak [M]⁺ at m/z 152, corresponding to the molecular weight of 3',4'-Dihydroxyacetophenone (C₈H₈O₃).[1][2] The base peak is observed at m/z 137, resulting from the characteristic alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃).[1] A subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment yields the ion at m/z 109.

Figure 1: Fragmentation pathway of **3',4'-Dihydroxyacetophenone** in EI-MS.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of **3',4'-Dihydroxyacetophenone** reveals characteristic absorption bands corresponding to its functional groups. The analysis of the gas-phase FTIR spectrum from the NIST database provides the following key absorptions.

Table 2: Infrared Spectroscopy Data for 3',4'-Dihydroxyacetophenone

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3600-3400	Strong, Broad	О-Н	Stretching (Phenolic)
~3100-3000	Medium	С-Н	Stretching (Aromatic)
~1670	Strong	C=O	Stretching (Ketone)
~1600, 1510	Medium	C=C	Stretching (Aromatic)
~1280	Strong	C-O	Stretching (Phenolic)
~880-800	Strong	С-Н	Bending (Aromatic, out-of-plane)



The broad band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. The strong absorption at approximately 1670 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone. Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band near 1280 cm⁻¹ corresponds to the C-O stretching of the phenol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The ¹H and ¹³C NMR spectra of **3',4'-Dihydroxyacetophenone** provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 3: ¹H NMR Spectral Data for **3',4'-Dihydroxyacetophenone**

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.5	d	~2.0	1H	H-2'
~7.4	dd	~8.5, 2.0	1H	H-6'
~6.9	d	~8.5	1H	H-5'
~2.5	S	-	3H	-COCH₃
~9.0-10.0	br s	-	2H	-OH

Note: Chemical shifts for phenolic protons (-OH) can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy



The carbon-13 NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 4: 13C NMR Spectral Data for 3',4'-Dihydroxyacetophenone

Chemical Shift (δ, ppm)	Assignment
~198.0	C=O
~150.0	C-4'
~145.0	C-3'
~130.0	C-1'
~123.0	C-6'
~115.0	C-5'
~114.0	C-2'
~26.0	-CH₃

Experimental Protocols Mass Spectrometry (Electron Ionization)

A sample of **3',4'-Dihydroxyacetophenone** is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Infrared Spectroscopy (Gas-Phase FTIR)

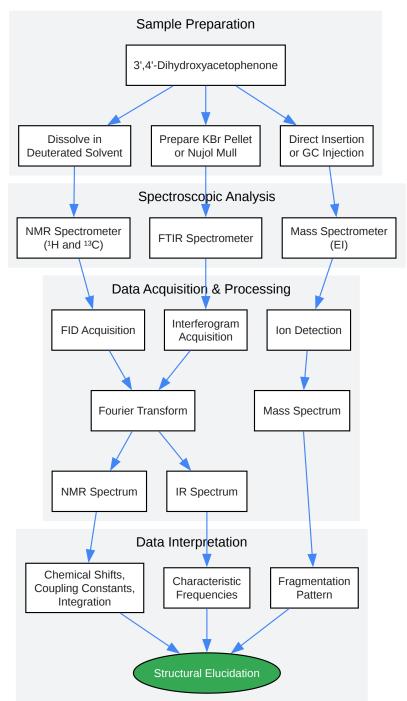
A solid sample of **3',4'-Dihydroxyacetophenone** is heated in a gas cell to obtain its vaporphase spectrum. An infrared beam is passed through the gas cell. The molecules absorb IR radiation at frequencies corresponding to their vibrational modes. The transmitted light is detected and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of **3',4'-Dihydroxyacetophenone** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is detected. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum, showing chemical shifts relative to TMS.





General Workflow for Spectroscopic Analysis

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Figure 2: General workflow for the spectroscopic analysis of an organic compound.



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References

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